

1,4-Dimethoxybenzene-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 1,4-Dimethoxybenzene-d4

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An In-Depth Technical Guide to 1,4-Dimethoxybenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dimethoxybenzene-d4**, a deuterated analog of **1,4-dimethoxybenzene**. This document details its chemical and physical properties, synthesis, and potential applications, with a focus on its use in research and development.

Core Compound Data

The key quantitative data for **1,4-Dimethoxybenzene-d4** and its non-deuterated counterpart are summarized in the table below for easy comparison.



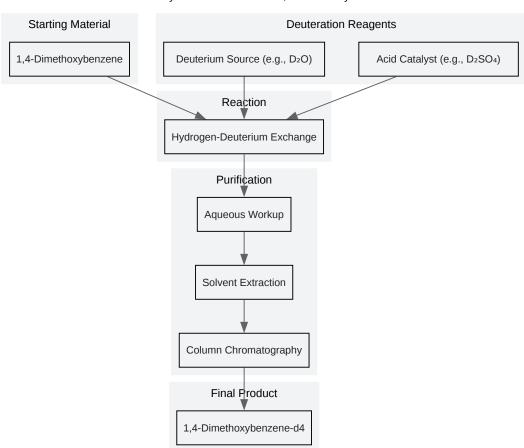
Property	1,4-Dimethoxybenzene-d4	1,4-Dimethoxybenzene
CAS Number	21383-12-0[1]	150-78-7[2]
Molecular Formula	C8H6D4O2	C ₈ H ₁₀ O ₂
Molecular Weight	142.19 g/mol [1]	138.16 g/mol
Appearance	White solid	White crystals
Odor	Sweet, floral	Sweet, nut-like
Melting Point	Not specified	54-56 °C
Boiling Point	Not specified	212.6 °C

Synthesis and Experimental Protocols

The synthesis of **1,4-Dimethoxybenzene-d4** typically involves the introduction of deuterium atoms onto the benzene ring of a precursor molecule. While a specific detailed protocol for the d4-variant is not readily available in published literature, a common strategy for synthesizing ring-deuterated aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange on the non-deuterated analog in the presence of a deuterium source like D₂O with D₂SO₄.

A plausible synthetic workflow is outlined below:





General Synthetic Workflow for 1,4-Dimethoxybenzene-d4

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Caption: General workflow for the synthesis of 1,4-Dimethoxybenzene-d4.



A general experimental protocol for the synthesis of the non-deuterated 1,4-dimethoxybenzene involves the methylation of hydroquinone using dimethyl sulfate in an alkaline solution.

Protocol for Synthesis of 1,4-Dimethoxybenzene

- In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, a solution of hydroquinone in 10% sodium hydroxide is prepared.
- With vigorous stirring, dimethyl sulfate is added dropwise, maintaining the reaction temperature below 40°C with water cooling.
- After the addition is complete, the mixture is heated on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.
- Upon cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol or by vacuum distillation.

Spectroscopic Analysis

Spectroscopic data is crucial for the verification of the structure and purity of **1,4- Dimethoxybenzene-d4**. Due to the substitution of hydrogen with deuterium on the aromatic ring, the ¹H NMR spectrum is significantly simplified, while the ¹³C NMR spectrum will also show characteristic changes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,4-Dimethoxybenzene-d4** is expected to show a single signal corresponding to the six protons of the two methoxy groups. The aromatic protons, which appear as a singlet at approximately 6.8 ppm in the non-deuterated compound, will be absent in the deuterated analog.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1,4-Dimethoxybenzene-d4** will show signals for the methoxy carbons and the aromatic carbons. The signals for the deuterated aromatic carbons will be of lower intensity and may show splitting due to carbon-deuterium coupling.

Applications in Research and Development



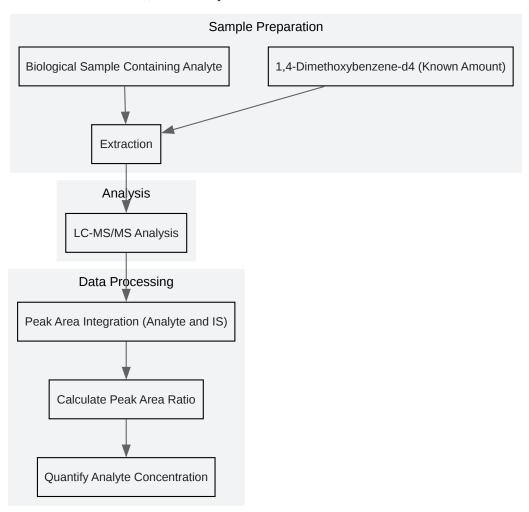
Deuterated compounds like **1,4-Dimethoxybenzene-d4** are valuable tools in various scientific disciplines, primarily due to the kinetic isotope effect. The replacement of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond.

Internal Standard in Mass Spectrometry

One of the primary applications of **1,4-Dimethoxybenzene-d4** is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows for its clear distinction in a mass spectrum. This enables accurate quantification of the non-deuterated analyte in complex biological matrices.

The logical workflow for using a deuterated internal standard is depicted below:





Use of 1,4-Dimethoxybenzene-d4 as an Internal Standard

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References

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